
3'-溴-2'-氟乙酰苯酮
描述
3’-Bromo-2’-Fluoroacetophenone is a chemical compound with the molecular formula C8H6BrFO and a molecular weight of 217.04 g/mol . It is used as a starting reagent in the synthesis of various compounds .
Synthesis Analysis
The synthesis of 3’-Bromo-2’-Fluoroacetophenone involves the bromination of acetophenones. This process uses NaBr and CHCl3 in biphasic electrolysis with H2SO4 as a supporting electrolyte at room temperature . The process results in an excellent yield of α-bromo acetophenones with high selectivity .Molecular Structure Analysis
The molecular structure of 3’-Bromo-2’-Fluoroacetophenone consists of a bromine atom and a fluorine atom attached to a phenyl ring, along with an acetyl group .Chemical Reactions Analysis
3’-Bromo-2’-Fluoroacetophenone is used in the synthesis of heterocycles such as pyrazines and thiazoles . The brominated ketones produced from this compound are versatile precursors for the synthesis of a wide range of biologically active substances .Physical And Chemical Properties Analysis
3’-Bromo-2’-Fluoroacetophenone is a solid at room temperature . It has a density of 1.5±0.1 g/cm3, a boiling point of 252.4±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C .科学研究应用
Organic Chemistry Experiments
The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry . The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent . This innovative experiment exhibits significant advantages in terms of safety, high yield, cost-effectiveness, and repeatability .
Undergraduate Teaching
The bromination reaction of carbonyl compounds is a crucial aspect of organic chemistry. α-Brominated products derived from bromoacetophenone are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals . Incorporating important research results into undergraduate experimental teaching not only consolidates their theoretical knowledge but also deepens their understanding of organic reaction principles while cultivating scientific literacy, research ability, innovation ability, and timely awareness of international frontier trends .
Pharmaceutical Applications
The thiazolyl derivatives are applied as correctors of the chloride transport defect in cystic fibrosis . They are also used as glutathione S -transferase Omega 1 inhibitors and Trypanosoma brucei .
Synthesis of Ascididemin
2′-Fluoroacetophenone was used as a starting reagent in the synthesis of ascididemin .
Enantioselective Reduction
The enantioselective reduction of 2′-fluoroacetophenone has been investigated .
Commercial Availability
3-Bromo-2-fluoroacetophenone is commercially available and is sold by Thermo Scientific Chemicals . It is used for research purposes .
安全和危害
未来方向
3’-Bromo-2’-Fluoroacetophenone is used in various industrial processes and research due to its role in the synthesis of biologically active substances and intermediates for various organic conversions . Its future directions could involve exploring its potential uses in other chemical reactions and its effects on different biological systems.
作用机制
Mode of Action
The mode of action of 3’-Bromo-2’-Fluoroacetophenone involves a bromination reaction on acetophenone derivatives . Under acidic conditions, the acetophenone derivative undergoes protonation to yield a protonated carbonyl compound. Subsequently, bromine anions attack the hydrogen atoms on the alpha carbon of the compound, leading to the formation of an enolate product after debromination .
Action Environment
The action, efficacy, and stability of 3’-Bromo-2’-Fluoroacetophenone can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds . For instance, the bromination reaction of acetophenone derivatives was found to be influenced by reaction time, reaction temperature, and dosage of the brominating agent .
属性
IUPAC Name |
1-(3-bromo-2-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLFYQYBXIVNLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70565737 | |
| Record name | 1-(3-Bromo-2-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70565737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Bromo-2'-Fluoroacetophenone | |
CAS RN |
161957-61-5 | |
| Record name | 1-(3-Bromo-2-fluorophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161957-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromo-2-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70565737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-Bromo-2'-fluoroacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



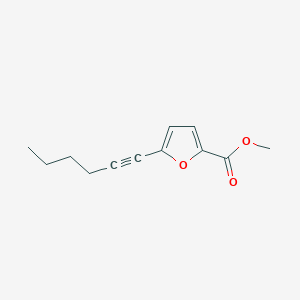

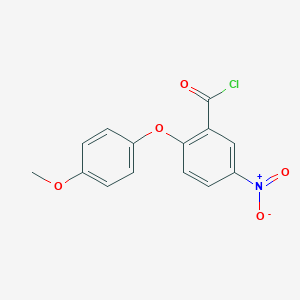

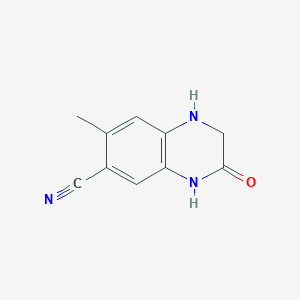

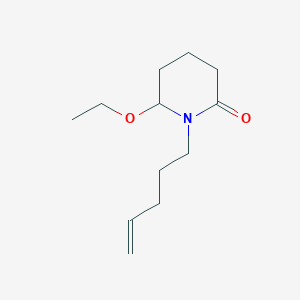

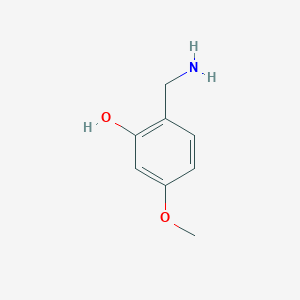
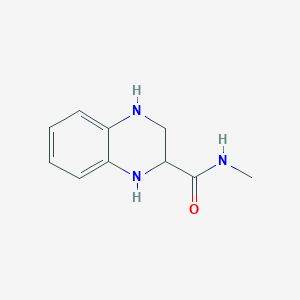
![2-([2-[(4-Chlorophenyl)sulfonyl]ethyl]thio)aniline](/img/structure/B70137.png)
![4-ethoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol](/img/structure/B70138.png)